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Compound of Interest

Compound Name: 3-Hydroxy-OPC6-CoA

Cat. No.: B1260604

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical guide on the predicted function of 3-
Hydroxy-OPC6-CoA, an intermediate in the biosynthesis of the lipid-derived plant hormone,
jasmonic acid.

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-
derived signaling molecules that regulate plant growth, development, and defense against
biotic and abiotic stresses.[1][2] The final stages of JA biosynthesis occur in the peroxisome
and involve a modified fatty acid B-oxidation pathway.[3][4] This paper focuses on the specific
role of 3-Hydroxy-OPC6-CoA, a key intermediate within this pathway. Its transient formation
and conversion are catalyzed by the peroxisomal Multifunctional Protein (MFP), which
possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[5][6]
Understanding the kinetics and regulation of this step is crucial for elucidating the complete
jasmonate biosynthetic network and offers potential targets for modulating plant stress
responses.

The Jasmonic Acid Biosynthesis Pathway and the
Role of 3-Hydroxy-OPC6-CoA
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Jasmonic acid is synthesized from polyunsaturated fatty acids through the octadecanoid (from
a-linolenic acid, 18:3) or hexadecanoid (from hexadecatrienoic acid, 16:3) pathways.[4][7] The
initial steps occur in the chloroplast, yielding precursors like 12-oxo-phytodienoic acid (OPDA)
and dinor-OPDA (dnOPDA). These molecules are then transported to the peroxisome for final
processing.

The conversion of dnOPDA leads to the formation of 3-oxo-2-(2'-pentenyl)-cyclopentane-1-
hexanoic acid (OPCB6).[8] This precursor is activated to its coenzyme A thioester, OPC6-C0A, to
enter a two-cycle B-oxidation spiral that yields jasmonic acid.[5][8]

The intermediate 3-Hydroxy-OPC6-CoA appears during the first of these two B-oxidation
cycles. Its function is predicted to be strictly that of a metabolic intermediate, where it is
sequentially formed and consumed by the Multifunctional Protein (MFP). In Arabidopsis
thaliana, the relevant enzyme is ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1).[8][9]
[10]

The specific reaction sequence is as follows:

o Formation: The product of Acyl-CoA Oxidase (ACX), 2-trans-Enoyl-OPC6-Co0A, is hydrated
by the enoyl-CoA hydratase activity of the Multifunctional Protein (MFP/AIM1). This reaction
adds a water molecule across the double bond, forming (3S)-3-Hydroxy-OPC6-CoA.[9][11]
[12]

e Conversion: The newly formed (3S)-3-Hydroxy-OPC6-CoA is immediately oxidized by the L-
3-hydroxyacyl-CoA dehydrogenase activity of the same Multifunctional Protein (MFP/AIML1).
[9][13] This NAD*-dependent reaction converts the hydroxyl group to a keto group, yielding
3-Keto-OPC6-CoA and producing NADH.[14]

This two-step process, catalyzed by a single multifunctional enzyme, is a hallmark of
peroxisomal (-oxidation.[3][6]
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Caption: The final B-oxidation steps of jasmonic acid biosynthesis from OPC6-CoA.

Quantitative Data and Enzyme Specificity

Direct enzyme kinetic data (Km, Vmax) for the B-oxidation enzymes of the jasmonate pathway
with OPC6-CoA or its derivatives as substrates are not extensively documented in publicly
available literature. Plant peroxisomal B-oxidation enzymes are known to act on a range of fatty
acyl-CoAs, and their efficiency can vary with acyl chain length and structure.[13][15] Studies on
the Arabidopsis Multifunctional Protein 2 (MFP2), for example, indicate preferences for specific
chain lengths.[3] The AIM1 isoform is considered essential for wound-induced JA biosynthesis,
suggesting it efficiently processes jasmonate precursors.[8][10]
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For context, kinetic parameters for a related enzyme in the jasmonate pathway, Jasmonic Acid

Carboxyl Methyltransferase (JMT), are provided below. This enzyme acts on the final product,
JA, not the intermediate 3-Hydroxy-OPC6-CoA.

Enzyme Organism Substrate Km (pM) kcat (s7%) Reference
Arabidopsis Jasmonic
IMT _ _ 38.5 25 [7]
thaliana Acid (JA)
Arabidopsis S-adenosyl-
IMT _ o 6.3 70 [7]
thaliana L-methionine

Note: This table illustrates the type of quantitative data available for the broader pathway.
Specific kinetic data for MFP/AIM1 with OPC6-CoA intermediates requires further biochemical
investigation.

Experimental Protocols

Protocol 1: Recombinant Expression and In Vitro Assay
of Multifunctional Protein (AIM1)

This protocol outlines the functional characterization of the hydratase and dehydrogenase
activities of a candidate MFP, such as Arabidopsis AIM1.

4.1.1 Recombinant Protein Expression and Purification

e Cloning: Amplify the full-length coding sequence of the target MFP (e.g., AIM1) from cDNA
and clone it into a suitable E. coli expression vector that incorporates an affinity tag (e.g., N-
terminal His6-tag in a pET vector).[16][17]

o Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
Grow the culture to mid-log phase (OD600 = 0.6-0.8) and induce protein expression with
IPTG. Incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein
solubility.

» Lysis: Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM
Tris-HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, and protease inhibitors) and
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lyse the cells, for example by sonication.[18]

« Affinity Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-
NTA affinity column. Wash the column with a wash buffer containing a moderate
concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

o Elution: Elute the tagged protein with an elution buffer containing a high concentration of
imidazole (e.g., 250-500 mM).[16]

o Buffer Exchange: If necessary, remove the imidazole and exchange the protein into a stable
storage buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 10% glycerol) using dialysis or a
desalting column.

o Purity Check: Assess protein purity and concentration using SDS-PAGE and a Bradford
assay.

4.1.2 Enoyl-CoA Hydratase Activity Assay (Spectrophotometric) This assay measures the
hydration of a 2-trans-enoyl-CoA substrate.

e Substrate: The substrate, 2-trans-Enoyl-OPC6-CoA, must be chemically or enzymatically
synthesized. Alternatively, a commercially available analog like crotonyl-CoA can be used to
establish general activity.[19]

e Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing Tris-
HCI buffer (e.g., 50 mM, pH 8.0) and the enoyl-CoA substrate (e.g., 0.25 mM).[19]

e Measurement: Initiate the reaction by adding a known amount of the purified MFP enzyme.

o Data Acquisition: Immediately monitor the decrease in absorbance at 263 nm (A263) at a
constant temperature (e.g., 30°C). This absorbance corresponds to the enoyl-thioester bond.
[19]

o Calculation: Calculate the rate of reaction using the molar extinction coefficient for the
substrate's double bond (€263 = 6,700 M~* cm~1 for crotonyl-CoA).[19]

4.1.3 L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric) This assay
measures the oxidation of the 3-hydroxyacyl-CoA intermediate.
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e Substrate: The substrate, 3-Hydroxy-OPC6-CoA, must be synthesized. Alternatively, a
commercially available analog such as S-acetoacetyl-CoA can be used in the reverse
reaction (ketone reduction) to confirm dehydrogenase activity.[5]

o Reaction Mixture (Forward Reaction): In a UV-transparent cuvette, prepare a reaction
mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.3), NAD* (e.g., 1 mM),
and the 3-hydroxyacyl-CoA substrate.

o Measurement: Initiate the reaction by adding the purified MFP enzyme.

o Data Acquisition: Monitor the increase in absorbance at 340 nm (A340) at a constant
temperature (e.g., 37°C), which corresponds to the production of NADH.[14][20]

o Calculation: Calculate the rate of NADH production using its molar extinction coefficient
(€340 = 6,220 M~1 cm™1).[20]

Protocol 2: LC-MS/MS Quantification of Jasmonate
Biosynthesis Intermediates

This protocol describes a general method for the targeted quantification of intermediates like 3-
Hydroxy-OPC6-CoA from plant tissue.

o Sample Preparation: Flash-freeze plant tissue (e.g., wounded leaves, ~50-100 mg fresh
weight) in liquid nitrogen to halt metabolic activity.[14]

o Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol
containing internal standards). Deuterated analogs of known jasmonates are often used as
internal standards to correct for extraction losses.

 Purification (Solid-Phase Extraction - SPE):
o Centrifuge the extract to pellet debris.
o Dilute the supernatant with water and acidify it slightly.

o Apply the diluted extract to a C18 SPE cartridge.
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o Wash the cartridge with a low-percentage organic solvent (e.g., 20-30% methanol) to
remove polar impurities.

o Elute the jasmonates and their precursors with a high-percentage organic solvent (e.g.,
100% methanol or acetonitrile).

e Analysis (UPLC-MS/MS):

o Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable injection
volume (e.g., 50% methanol).

o Inject the sample onto a reverse-phase UPLC column (e.g., C18).

o Perform chromatographic separation using a gradient of mobile phases, typically water
with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile
Phase B).

o Detect the analytes using a tandem mass spectrometer operating in negative electrospray
ionization (ESI-) mode.

o Optimize Multiple Reaction Monitoring (MRM) transitions (precursor ion — product ion) for
each target analyte, including 3-Hydroxy-OPC6-CoA and internal standards. This
requires authentic chemical standards for initial method development.

o Quantification: Generate a standard curve using known concentrations of authentic
standards and quantify the amount of each intermediate in the plant sample relative to the
recovery of the internal standard.[13][14]

Experimental and Logical Workflow

The characterization of an enzyme's function in a metabolic pathway, such as the role of AIM1
in producing 3-Hydroxy-OPC6-CoA, follows a logical progression from genetic evidence to
biochemical validation.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1260604?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2817332/
https://www.creative-enzymes.com/service/enzyme-activity-measurement-of-3hydroxyacylcoa-dehydrogenase-using-spectrophotometric-assays_56.html
https://www.benchchem.com/product/b1260604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hypothesis Generation
(e.g., Gene identified by homology to known MFP)

Genetic Analysis
(Isolate T-DNA insertion mutants for the candidate gene)

:

[ Phenotypic Characterization ]
e)

(Assess mutant for JA-related phenotypes, e.g., male sterility, wound respons

'

Metabolite Profiling
(Use LC-MS/MS to measure JA and precursors in mutant vs. wild-type after wounding)

;

Confirmation of Pathway Block
(e.g., Accumulation of substrate, depletion of product)
T

I
I

I Proceed if genetic and
:metabolic data support hypothesis

Y

In Vitro Validation
(Recombinant protein expression and purification)

Enzyme Activity Assays
(Test purified protein for predicted hydratase and dehydrogenase activities)

Substrate Specificity
(Test activity with various chain-length acyl-CoAs, including JA precursors)

'

Functional Confirmation
(Enzyme catalyzes the predicted reaction)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1260604?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: A logical workflow for the functional characterization of a candidate gene in JA
biosynthesis.

Conclusion

The predicted function of 3-Hydroxy-OPC6-CoA is that of a transient metabolic intermediate in
the peroxisomal B-oxidation stage of jasmonic acid biosynthesis. It is formed via the enoyl-CoA
hydratase activity and subsequently oxidized by the L-3-hydroxyacyl-CoA dehydrogenase
activity of a single Multifunctional Protein, such as AIM1 in Arabidopsis. While its role in the
pathway is well-supported by genetic and broader biochemical evidence, detailed quantitative
analysis of the enzyme kinetics with specific jasmonate precursors remains an area for future
investigation. The protocols and workflows detailed herein provide a robust framework for
researchers to pursue these targeted studies, which are essential for a complete quantitative
understanding of how plants regulate the production of this vital lipid-derived hormone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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